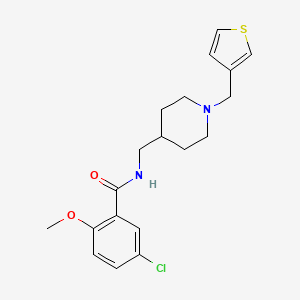
5-chloro-2-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . It’s used as a catalyst for greener amine synthesis by transfer hydrogenation of imines .
Synthesis Analysis
The synthesis of this compound has been reported as an intermediate in the synthesis of glyburide . The synthesis involves various reactions including the Gewald Reaction and Paal-Knorr Thiophene Synthesis . The protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .
Molecular Structure Analysis
The molecular formula of this compound is C19H23ClN2O2S. The structure includes a thiophene ring, a piperidine ring, and a benzamide group .
Chemical Reactions Analysis
This compound is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 368.84 . It’s a solid at room temperature with a melting point of 209-214 °C .
Applications De Recherche Scientifique
Serotonin 4 Receptor Agonist Activity
A series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives, including molecules structurally related to 5-chloro-2-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide, were synthesized and evaluated for their activity as serotonin 4 (5-HT(4)) receptor agonists. These compounds were tested for their ability to contract the isolated guinea-pig ascending colon. The investigation aimed at discovering compounds with favorable pharmacological profiles for enhancing gastrointestinal motility. Despite the challenges in oral bioavailability due to poor intestinal absorption rates, modifications to the molecular structure led to improved absorption and pharmacological efficacy in promoting gastrointestinal motility (Sonda et al., 2003).
Gastroprokinetic Agent Potential
Further research on 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides with a polar substituent group at the 1-position of the piperidine ring revealed their potential as novel prokinetic agents. These compounds, including modifications of the initially studied molecule, showed promising results in accelerating gastric emptying and increasing the frequency of defecation. Specifically, one compound demonstrated selective 5-HT4 receptor agonism, offering potential as a prokinetic agent with reduced side effects, effective on both the upper and lower gastrointestinal tract (Sonda et al., 2004).
Novel Gastroprokinetic Agents
The synthesis of a series of 4-amino-5-chloro-2-methoxy-N-(1-substituted piperidin-4-ylmethyl)benzamides as novel gastroprokinetic agents highlighted their high affinity for the 5-hydroxytryptamine 4 (5-HT4) receptor. Among these, certain compounds demonstrated potent agonist activity, resulting in contractile effects in the isolated guinea-pig ascending colon. These findings underscore the potential of these compounds, including analogs of this compound, as effective gastroprokinetic agents, enhancing motility in both the gastric antrum and the ascending colon (Itoh et al., 1999).
Mécanisme D'action
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c1-24-18-3-2-16(20)10-17(18)19(23)21-11-14-4-7-22(8-5-14)12-15-6-9-25-13-15/h2-3,6,9-10,13-14H,4-5,7-8,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLWUJMHCCQECE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCN(CC2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

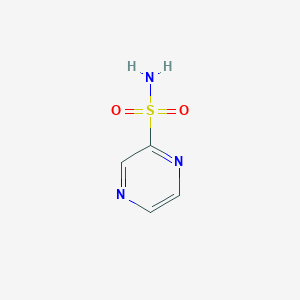
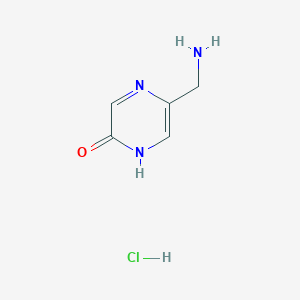
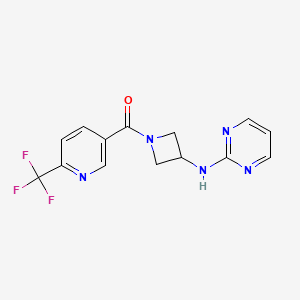

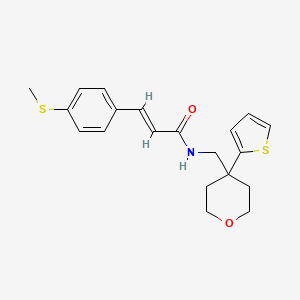

![Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4-carboxylate](/img/structure/B2682943.png)
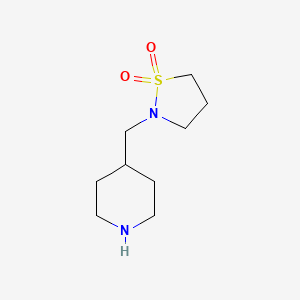
![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2682946.png)
![N-(furan-2-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2682947.png)

![11-Methyl-12-(4-methylphenyl)-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene-5-thiol](/img/structure/B2682949.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-methylsulfanylbenzamide](/img/structure/B2682951.png)
